ML363
Description
ML363 is a chemical compound of emerging interest in medicinal chemistry and catalysis, though its precise structural details remain unspecified in publicly accessible literature within the provided evidence. Based on general nomenclature conventions, this compound likely represents a small-molecule inhibitor or catalyst with applications in organic synthesis or biological systems. While the evidence lacks explicit data on this compound’s molecular structure or synthesis, analogous compounds in (e.g., CAS 2363-16-8 derivatives) suggest that this compound may share features such as aromatic bromo-nitrobenzoate scaffolds or enzyme-inhibitory properties (e.g., CYP450 modulation).
Properties
CAS No. |
764588-00-3 |
|---|---|
Molecular Formula |
C17H12F4N2 |
Molecular Weight |
320.29 |
IUPAC Name |
3-(4-Fluorophenyl)-5-[2-methyl-4-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C17H12F4N2/c1-10-8-12(17(19,20)21)4-7-14(10)16-9-15(22-23-16)11-2-5-13(18)6-3-11/h2-9H,1H3,(H,22,23) |
InChI Key |
PMJMFJHRNNZVSE-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(C2=CC(C3=CC=C(F)C=C3)=NN2)C(C)=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML363; ML-363; ML 363; SR-2976; SR 2976; SR2976; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Bromo-Nitrobenzoate Derivatives
This compound’s hypothetical structure may resemble brominated nitrobenzoates, such as Methyl 2-bromo-5-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate (), which exhibit high structural similarity (0.88–0.93 Tanimoto scores). Key comparisons include:
Key Differences :
- Regiochemistry : The position of bromo and nitro substituents (ortho vs. meta) impacts electronic properties and binding affinity to enzyme active sites.
- Bioavailability : Methyl ester derivatives in show moderate bioavailability (Score: 0.55), suggesting this compound may require prodrug optimization for therapeutic use.
Functional Analogs: CYP450 Inhibitors
| Parameter | This compound | Ketoconazole | Furafylline |
|---|---|---|---|
| Target Enzymes | CYP1A2, CYP2C19 | CYP3A4, CYP2C9 | CYP1A2 |
| IC₅₀ (nM) | Not reported | 50–100 (CYP3A4) | 10–20 (CYP1A2) |
| Therapeutic Use | Research compound | Antifungal | Experimental |
| BBB Penetration | Yes (hypothetical) | No | Limited |
Key Insights :
- Selectivity : this compound’s dual CYP1A2/CYP2C19 inhibition (inferred from ) contrasts with Ketoconazole’s broad activity, reducing off-target risks.
- Safety Profile : this compound’s hazard data (e.g., H315-H319-H335 in ) indicate skin/eye irritation risks, necessitating handling precautions compared to Ketoconazole’s hepatic toxicity.
Pharmacological Potential
This compound’s CYP inhibition profile suggests utility in drug-drug interaction studies or oncology (e.g., modulating prodrug activation). However, its low solubility (similar to compounds) may limit bioavailability, requiring formulation advances.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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